molecular formula C14H16BrNO3 B15241230 tert-Butyl 3-bromo-7-methoxy-1H-indole-1-carboxylate

tert-Butyl 3-bromo-7-methoxy-1H-indole-1-carboxylate

Cat. No.: B15241230
M. Wt: 326.19 g/mol
InChI Key: AVPZQSBPDHKEFJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-7-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-7-methoxy-1H-indole-1-carboxylate typically involves the bromination of a methoxy-substituted indole derivative followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step is usually carried out under basic conditions using a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-7-methoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indole derivative, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

tert-Butyl 3-bromo-7-methoxy-1H-indole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and oncological pathways.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the biological activity of indole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.

    Industrial Applications: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-7-methoxy-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets. The ester group can also play a role in the compound’s pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-indolecarboxylate
  • tert-Butyl 4-bromo-1H-indole-1-carboxylate
  • tert-Butyl 3-methoxy-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 3-bromo-7-methoxy-1H-indole-1-carboxylate is unique due to the presence of both bromine and methoxy substituents on the indole ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable intermediate in the synthesis of diverse organic molecules and potential drug candidates.

Properties

Molecular Formula

C14H16BrNO3

Molecular Weight

326.19 g/mol

IUPAC Name

tert-butyl 3-bromo-7-methoxyindole-1-carboxylate

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-10(15)9-6-5-7-11(18-4)12(9)16/h5-8H,1-4H3

InChI Key

AVPZQSBPDHKEFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OC)Br

Origin of Product

United States

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